molecular formula C14H13NO4 B6294448 4'-Nitro-4-(methoxymethoxy)biphenyl CAS No. 2271442-89-6

4'-Nitro-4-(methoxymethoxy)biphenyl

Cat. No.: B6294448
CAS No.: 2271442-89-6
M. Wt: 259.26 g/mol
InChI Key: NJIGFAXIHMMNSN-UHFFFAOYSA-N
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Description

4’-Nitro-4-(methoxymethoxy)biphenyl is a chemical compound that belongs to the biphenyl family. It is characterized by the presence of a nitro group and a methoxymethoxy group attached to the biphenyl structure. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Nitro-4-(methoxymethoxy)biphenyl typically involves the nitration of 4-(methoxymethoxy)biphenyl. The reaction conditions for this process often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of 4’-Nitro-4-(methoxymethoxy)biphenyl may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4’-Nitro-4-(methoxymethoxy)biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4’-Amino-4-(methoxymethoxy)biphenyl.

    Substitution: Various substituted biphenyl derivatives.

    Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

4’-Nitro-4-(methoxymethoxy)biphenyl is used in a variety of scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Nitro-4-(methoxymethoxy)biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of reactive oxygen species and other reactive intermediates that can affect cellular processes. The methoxymethoxy group can also participate in metabolic reactions, leading to the formation of metabolites that may have biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobiphenyl: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.

    4-Methoxybiphenyl: Lacks the nitro group, making it less reactive in reduction reactions.

    4’-Amino-4-(methoxymethoxy)biphenyl: A reduced form of 4’-Nitro-4-(methoxymethoxy)biphenyl with different reactivity and applications.

Uniqueness

4’-Nitro-4-(methoxymethoxy)biphenyl is unique due to the presence of both a nitro group and a methoxymethoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[4-(methoxymethoxy)phenyl]-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-19-14-8-4-12(5-9-14)11-2-6-13(7-3-11)15(16)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIGFAXIHMMNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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